molecular formula C10H12ClN3O2 B2813950 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 1374408-16-8

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B2813950
CAS No.: 1374408-16-8
M. Wt: 241.68
InChI Key: RJRWLKOOUYHNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an imidazolidine ring and an aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminophenol with a suitable carbonyl compound under acidic conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of reactors, precise temperature control, and continuous monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further research in pharmaceuticals.

Industry: In industry, the compound can be used in the production of materials, such as polymers, or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share a similar ring structure and can exhibit similar biological activities.

  • Aminophenol derivatives: Compounds containing the aminophenol moiety can have comparable chemical properties and applications.

Uniqueness: 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride is unique in its combination of the imidazolidine ring and the aminophenyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3,(H2,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRWLKOOUYHNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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